molecular formula C10H5F4NO3S B13132321 7-Fluoroquinolin-3-yltrifluoromethanesulfonate

7-Fluoroquinolin-3-yltrifluoromethanesulfonate

Katalognummer: B13132321
Molekulargewicht: 295.21 g/mol
InChI-Schlüssel: BVBHUYOHBODZEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Fluoroquinolin-3-yltrifluoromethanesulfonate is a fluorinated quinoline derivative. Fluorinated quinolines are known for their diverse applications in medicinal chemistry, particularly due to their enhanced biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinolin-3-yltrifluoromethanesulfonate typically involves the introduction of a trifluoromethanesulfonate group to a fluorinated quinoline precursor. One common method is the nucleophilic substitution reaction where a suitable leaving group on the quinoline ring is replaced by the trifluoromethanesulfonate group. This reaction often requires the presence of a base and a solvent such as acetonitrile .

Industrial Production Methods: Industrial production of fluorinated quinolines, including this compound, often involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Fluoroquinolin-3-yltrifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines and complex heterocyclic compounds, which are valuable intermediates in pharmaceutical synthesis .

Wissenschaftliche Forschungsanwendungen

7-Fluoroquinolin-3-yltrifluoromethanesulfonate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Fluoroquinolin-3-yltrifluoromethanesulfonate involves its interaction with specific molecular targets. In biological systems, fluorinated quinolines often target bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, they inhibit DNA replication, leading to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to the presence of both a fluorine atom and a trifluoromethanesulfonate group, which enhances its reactivity and biological activity compared to other fluorinated quinolines .

Eigenschaften

Molekularformel

C10H5F4NO3S

Molekulargewicht

295.21 g/mol

IUPAC-Name

(7-fluoroquinolin-3-yl) trifluoromethanesulfonate

InChI

InChI=1S/C10H5F4NO3S/c11-7-2-1-6-3-8(5-15-9(6)4-7)18-19(16,17)10(12,13)14/h1-5H

InChI-Schlüssel

BVBHUYOHBODZEO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC2=NC=C(C=C21)OS(=O)(=O)C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.